9-Chloro-10-hydroxyhexadecanoic acid
Description
Properties
Molecular Formula |
C16H31ClO3 |
|---|---|
Molecular Weight |
306.9 g/mol |
IUPAC Name |
9-chloro-10-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H31ClO3/c1-2-3-4-9-12-15(18)14(17)11-8-6-5-7-10-13-16(19)20/h14-15,18H,2-13H2,1H3,(H,19,20) |
InChI Key |
YTOQELMVXKVDDX-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C(CCCCCCCC(=O)O)Cl)O |
Canonical SMILES |
CCCCCCC(C(CCCCCCCC(=O)O)Cl)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
9-Chloro-10-hydroxyhexadecanoic acid has shown potential in pharmaceutical research due to its biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory responses in various cell types. Its ability to influence lipid metabolism could be beneficial in developing treatments for inflammatory diseases.
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.
Case Study: In Vitro Studies
A study conducted on cell lines demonstrated that this compound could reduce pro-inflammatory cytokine production, indicating its potential use in treating conditions such as arthritis or other inflammatory disorders.
Biochemical Research
The compound's unique structure allows for various biochemical applications:
- Lipid Metabolism Studies : Interaction studies have focused on how this compound affects cellular membranes and metabolic pathways. Its role in lipid signaling pathways is being investigated to understand better its potential implications in metabolic disorders.
- Cell Signaling Pathways : The compound may influence cell signaling due to its structural properties, which can affect how cells respond to different stimuli. This aspect is crucial for understanding diseases related to cell signaling dysregulation.
Data Table: Comparison with Similar Compounds
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 9-Hydroxyhexadecanoic acid | C16H32O3 | Hydroxyl group only, no chlorine |
| 9-Chloro-10-hydroxyoctadecanoic acid | C18H35ClO3 | Longer carbon chain (octadecanoic) |
| 10-Chloro-9-hydroxyoctadecanoic acid | C18H35ClO3 | Chlorine at position 10 instead of 9 |
| 12-Hydroxystearic acid | C18H36O3 | Hydroxyl group at position 12 |
Environmental Applications
Research has also indicated the presence of this compound in certain ecological contexts, particularly within bee species such as Apis cerana. Its role in their physiology or defense mechanisms suggests potential applications in ecological studies and environmental monitoring.
Case Study: Ecological Impact
Studies have shown that this compound may play a role in the chemical communication of bees, influencing their behavior and interactions within their environment. Understanding these interactions can provide insights into pollinator health and conservation efforts.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
The following table compares 9-chloro-10-hydroxyhexadecanoic acid with structurally related chlorinated or hydroxylated fatty acids, emphasizing differences in functional group positions, chain lengths, and physicochemical properties:
Key Differences in Reactivity and Stability
- Positional Isomerism: The placement of Cl and OH groups significantly influences reactivity. For instance, this compound is more resistant to hydrolysis than its isomer 9-hydroxy-10-chloro-hexadecanoic acid due to steric and electronic effects .
- Chain Length: Octadecanoic (C18) analogues, such as 9-chloro-10-hydroxy-octadecanoic acid, exhibit higher hydrophobicity and slower degradation rates compared to C16 variants .
- Functional Groups: Methoxy-containing analogues (e.g., 9-hydroxy-10-methoxyhexadecanoic acid) are more polar and less stable under acidic conditions than chlorinated counterparts .
Forensic and Environmental Significance
- Adipocere Formation: Chlorinated hydroxy acids like this compound are biomarkers for adipocere formation in anaerobic environments, whereas unsaturated hydroxy acids (e.g., 10-hydroxy-12-octadecenoic acid) indicate oxidative degradation .
- Environmental Degradation: In ice algae, the presence of this compound correlates with cold-temperature lipid oxidation, whereas methoxyhydrins (e.g., 9-methoxy-10-hydroxyhexadecanoic acid) form under milder conditions .
Preparation Methods
Regioselectivity in Chlorination
Unwanted chlorination at adjacent carbons (e.g., position 8 or 11) remains a hurdle. Strategies to improve selectivity include:
-
Directed ortho-chlorination : Using bulky protecting groups to sterically hinder undesired sites.
-
Catalytic systems : Transition metal catalysts (e.g., Pd/Cu) to direct chlorine placement.
Purification Difficulties
The compound’s high hydrophobicity complicates isolation. Techniques such as reverse-phase HPLC or silver ion chromatography are employed, albeit with increased time and cost.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 9-chloro-10-hydroxyhexadecanoic acid, and what key reaction parameters influence yield and purity?
- Methodological Answer : The synthesis of this compound is typically derived from the degradation of (Z/E)-9,10-epoxyhexadecanoic acids under acidic or halogenated conditions. Critical parameters include temperature control (20–25°C to minimize side reactions), solvent polarity (chloroform or acetic acid for optimal solubility), and reaction time (monitored via TLC or HPLC). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the chlorohydrin product from diol or methoxyhydrin byproducts .
Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be optimized to confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : Use -NMR to identify the hydroxyl (δ 1.5–2.5 ppm, broad singlet) and chloro (δ 3.5–4.0 ppm, multiplet) groups. -NMR should confirm the carbonyl carbon (δ 170–180 ppm) and chlorine-induced deshielding at C9/C10.
- MS : High-resolution ESI-MS in negative ion mode ([M-H] at m/z 305.19) helps verify molecular weight. Fragmentation patterns (e.g., loss of HCl or HO) distinguish positional isomers (e.g., 9-chloro vs. 10-chloro derivatives). Cross-reference with databases like NIST or LMFA for validation .
Advanced Research Questions
Q. What are the primary degradation pathways of this compound under varying environmental conditions, and how can these pathways be experimentally differentiated?
- Methodological Answer : Degradation occurs via:
- Hydrolysis : Under alkaline conditions (pH > 10), the chloro group hydrolyzes to form 9,10-dihydroxyhexadecanoic acid.
- Photolysis : UV exposure generates radical intermediates, leading to chain-shortened products (e.g., hexadecenic acids).
- Microbial degradation : Anaerobic bacteria preferentially cleave the C9–C10 bond, producing shorter-chain fatty acids.
- Differentiation : Use isotopic labeling (e.g., -C9/C10) with LC-MS/MS to track pathway-specific products. Compare kinetic data (half-lives) under controlled pH, light, and microbial conditions .
Q. How does the stereochemical configuration at positions 9 and 10 affect the biological activity or chemical reactivity of this compound?
- Methodological Answer : The syn vs. anti orientation of the Cl and OH groups alters hydrogen-bonding capacity and lipid bilayer interactions. For example:
- Biological activity : Syn isomers may exhibit higher antimicrobial activity due to enhanced membrane disruption.
- Chemical reactivity : Anti isomers are more prone to intramolecular cyclization under heat, forming epoxide intermediates.
- Analysis : Chiral HPLC (e.g., Chiralpak IG-3 column) or circular dichroism (CD) spectroscopy can resolve enantiomers. Compare reactivity using kinetic assays (e.g., hydrolysis rates in buffered solutions) .
Q. When encountering contradictory data in the quantification of this compound using chromatographic techniques, what systematic approaches can resolve these discrepancies?
- Methodological Answer :
- Calibration : Use certified reference standards (e.g., NIST-traceable) to validate retention times and response factors.
- Matrix effects : Spike samples with deuterated analogs (e.g., d-9-chloro-10-hydroxyhexadecanoic acid) to correct for ion suppression in LC-MS.
- Interfering compounds : Employ tandem MS/MS (MRM mode) to isolate target ions from co-eluting isomers (e.g., 10-chloro-9-hydroxy derivatives).
- Statistical validation : Apply ANOVA or Grubbs’ test to identify outliers in replicate analyses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
